Quinolizin-2-one
Description
Historical Context and Evolution of Quinolizin-2-one Research
The story of this compound is intrinsically linked to the broader history of quinolizidine (B1214090) alkaloids, a large family of natural products primarily found in plants of the Leguminosae family. rsc.orgfrontiersin.orgnih.gov Early investigations into the structure and synthesis of these alkaloids by pioneering chemists laid the groundwork for the eventual focus on the quinolizinone core. The mid-20th century saw landmark achievements in alkaloid synthesis, such as the formal total synthesis of quinine (B1679958) by R.B. Woodward and W.E. Doering in 1944, which, while centered on a quinoline (B57606) moiety, spurred immense interest in related nitrogen-containing heterocyclic systems. wikipedia.orgorganic-chemistry.orgnih.gov
The development of synthetic routes to the fundamental quinolizine and quinolizinium (B1208727) systems by chemists like Boekelheide further propelled the field. scribd.comacs.orgiupac.orgkoreascience.kr These early methods, often involving multi-step sequences, were crucial in enabling the systematic study of the chemical properties and reactivity of this class of compounds.
While early reports on the unsubstituted 2H-quinolizin-2-one are sparse, with much of the initial focus being on the fully saturated quinolizidine skeleton or the aromatic quinolizinium cation, the recognition of the synthetic utility of the quinolizinone core grew steadily. thieme-connect.de A notable early synthesis involved the reaction of 2-pyridylacetonitrile (B1294559) with 4-methyleneoxetan-2-one to produce a substituted this compound derivative. arkat-usa.org This and other foundational methods paved the way for more advanced and efficient synthetic strategies in the decades that followed.
Significance of the this compound System in Heterocyclic Chemistry
The this compound scaffold holds considerable significance in heterocyclic chemistry due to its unique structural features and its role as a versatile synthetic intermediate. The presence of both a pyridine (B92270) ring and a conjugated enone system within a bicyclic framework imparts a distinct reactivity profile, making it an attractive target for methodological development.
The scaffold serves as a key building block for the construction of more complex molecular architectures, particularly those found in nature. researchgate.net Many quinolizidine alkaloids, which exhibit a wide range of biological activities, can be accessed through the reduction of the quinolizinone core. rsc.org This synthetic relationship has driven much of the research into efficient methods for constructing the this compound system.
Furthermore, the this compound moiety is considered a bioisostere of other important heterocyclic systems, such as quinolones, which are well-known for their antibacterial properties. rsc.org This bioisosteric relationship has inspired the design and synthesis of novel quinolizinone-based compounds with potential therapeutic applications. The ability to readily modify the core structure through various chemical transformations allows for the generation of diverse libraries of compounds for biological screening.
Overview of Research Trajectories for this compound and its Congeners
Research into this compound and its derivatives has evolved from fundamental synthetic explorations to highly focused applications in medicinal chemistry and materials science. Several key research trajectories can be identified:
Development of Novel Synthetic Methodologies: A primary focus of research has been the development of efficient and versatile methods for the synthesis of the this compound scaffold. Early approaches often relied on classical condensation reactions. rsc.org Over time, more sophisticated methods have emerged, including:
Tandem Reactions: Modern strategies often employ tandem or cascade reactions to construct the bicyclic system in a single step, improving efficiency and atom economy. For instance, a sustainable methodology involves the tandem reactions of penta-3,4-dien-2-ones with pyridines. rsc.org
Catalytic Methods: The use of transition metal catalysis has revolutionized the synthesis of quinolizinones. Silver-catalyzed tandem cycloisomerization–amination reactions have been developed to produce 1-amino-2H-quinolizin-2-one scaffolds. acs.org Rhodium-catalyzed C-H activation has also been employed for the synthesis of quinolizinone derivatives. researchgate.net
Enantioselective Synthesis: As the importance of stereochemistry in biological activity became more apparent, the development of catalytic enantioselective methods for the synthesis of chiral quinolizinones has become a major research area. rsc.orgwhiterose.ac.ukacs.orgrsc.org
Medicinal Chemistry and Drug Discovery: The this compound scaffold has proven to be a valuable platform in the search for new therapeutic agents. Research has demonstrated that derivatives of this scaffold exhibit a range of biological activities. A significant area of investigation has been the development of 2H-quinolizin-2-one-based inhibitors of p38α MAP kinase, a key target in inflammatory diseases. nih.gov The core structure has also been explored for its potential in developing anti-HCV agents targeting the NS5B polymerase. researchgate.net
Exploration of Congeners and Analogues: Research has also expanded to include a wide variety of congeners and analogues of this compound. This includes benzo-fused derivatives and other more complex polycyclic systems. rsc.org The synthesis and study of these related scaffolds have further broadened the understanding of the structure-activity relationships within this class of compounds and have opened up new avenues for drug discovery. ontosight.aiontosight.ai
The following table provides a summary of selected research findings related to the synthesis and application of the this compound scaffold:
| Research Focus | Key Findings | Representative Compounds |
| Synthetic Methodology | Development of a sustainable, tandem reaction of penta-3,4-dien-2-ones with pyridines. rsc.org | Substituted 3,4-dihydroquinolizin-2-ones and quinolizin-2-ones |
| Silver-catalyzed tandem cycloisomerization–amination for the synthesis of 1-amino-2H-quinolizin-2-one scaffolds. acs.org | 1-Amino-2H-quinolizin-2-one derivatives | |
| Rhodium-catalyzed C-H activation for the construction of quinolizinone derivatives. researchgate.net | Various substituted quinolizinones | |
| Medicinal Chemistry | Identification of 2H-quinolizin-2-one based p38α MAP kinase inhibitors. nih.gov | Potent and selective p38α MAP kinase inhibitors |
| Exploration of quinolizinone derivatives as potential anti-HCV agents. researchgate.net | 3-substituted-4-hydroxy-2H-quinolizin-2-ones |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16g/mol |
IUPAC Name |
quinolizin-2-one |
InChI |
InChI=1S/C9H7NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h1-7H |
InChI Key |
DGCWHOHVNONFSD-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=O)C=CN2C=C1 |
Canonical SMILES |
C1=CC2=CC(=O)C=CN2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Quinolizin 2 One and Its Derivatives
Classical and Established Synthetic Approaches to the Quinolizin-2-one Core
Classical synthetic routes often rely on well-established cyclization and annulation reactions to assemble the bicyclic this compound framework. These methods, while sometimes requiring multiple steps, provide reliable pathways to access the core structure and its substituted analogues.
Dieckmann Condensation Strategies
The Dieckmann condensation is a foundational organic reaction that involves the intramolecular cyclization of diesters in the presence of a strong base to yield β-keto esters wikipedia.orgchemrxiv.orgacs.org. This reaction is particularly effective for forming five-, six-, and seven-membered rings, making it a valuable tool for constructing cyclic systems. The mechanism typically involves the generation of an ester enolate, followed by nucleophilic attack on the carbonyl of the second ester group, leading to cyclization and elimination of an alkoxide leaving group wikipedia.orgacs.org.
While direct applications of the Dieckmann condensation to the unsubstituted this compound core are less frequently highlighted in the literature, the reaction has been successfully employed in the synthesis of related bicyclic systems. For instance, it has been utilized in the preparation of octahydrothis compound derivatives nih.gov and indolizidinones clockss.org, demonstrating its utility in forming nitrogen-containing bicyclic lactam structures. The general principle involves the cyclization of a suitable diester precursor containing the necessary carbon framework and nitrogen atom.
Cyclization Reactions of Piperidine (B6355638) Derivatives
The strategic cyclization of pre-formed piperidine rings or related nitrogen-containing heterocycles offers a convergent approach to the quinolizine skeleton. These methods often leverage the inherent reactivity of piperidine derivatives to construct the second ring.
One approach involves the cyclization of functionalized piperidine diesters, which can undergo Dieckmann condensation to form bicyclic lactams, as seen in the synthesis of octahydrothis compound nih.gov. Furthermore, aza-Prins cyclization reactions of cyclic N-acyliminium ions, derived from piperidine precursors, have been employed to synthesize hexahydro-1H-quinolizin-4(6H)-one derivatives libretexts.org. These reactions typically proceed under mild conditions and can exhibit high diastereoselectivity, leading to stereochemically defined products.
Another strategy involves the synthesis of quinolizidine (B1214090) alkaloids, such as lupinine, where cyclization steps are crucial. These routes often involve the formation of piperidine rings as intermediates, which are then further cyclized to construct the quinolizine skeleton masterorganicchemistry.com. While not always directly forming the this compound, these methods highlight the importance of piperidine cyclization strategies in accessing the broader class of quinolizine compounds.
Annulation Reactions involving 3,4-Dihydroisoquinolines and α,β-Unsaturated Ketones
Annulation reactions, which involve the formation of new rings, are powerful tools for building complex polycyclic structures. The Robinson annulation, a classic example, combines a Michael addition with an intramolecular aldol (B89426) condensation, typically using an α,β-unsaturated ketone and a nucleophilic donor (like a β-keto ester or enamine) to form a six-membered ring, often a cyclohexenone acs.orgsci-hub.se.
While direct annulation of 3,4-dihydroisoquinolines with α,β-unsaturated ketones to form the this compound core is not extensively detailed in the provided literature, related annulation strategies are employed for constructing fused quinolizine systems. For instance, the annulation of 3,4-dihydroisoquinolines with β-oxodithioesters has been used to synthesize benzo[a]quinolizine-4-thiones researchgate.net. These reactions showcase how nitrogen-containing aromatic systems can be annulated with carbonyl compounds to create polycyclic structures, a principle that could be adapted for this compound synthesis.
Modern and Atom-Economical Synthetic Protocols
More recent advancements in synthetic chemistry have focused on developing efficient, atom-economical, and often catalytic methods for accessing this compound derivatives. These protocols frequently employ transition metals or cascade reaction sequences to streamline synthesis and improve yields.
Tandem Cycloisomerization-Amination Reactions
A significant development in the synthesis of this compound derivatives is the advent of tandem cycloisomerization-amination reactions, particularly those catalyzed by silver nih.govlibretexts.orgrsc.orgresearchgate.net. These reactions are characterized by their efficiency, atom economy, and ability to form complex structures in a single operation under mild conditions.
A prominent example is the silver-catalyzed tandem cycloisomerization-amination of suitable precursors, which directly yields 1-amino-2H-quinolizin-2-one scaffolds nih.govlibretexts.orgrsc.orgresearchgate.net. This methodology typically involves an alkyne moiety that undergoes cycloisomerization, followed by amination, often with an internal nitrogen nucleophile. The reaction has demonstrated high yields and can be extended to asymmetric versions, providing access to enantiomerically enriched products nih.govlibretexts.orgrsc.orgresearchgate.net. The resulting amino-quinolizin-2-one derivatives can also be further transformed, for instance, by reduction to various azabicycles containing 4-pyridone units, which are valuable building blocks in organic synthesis nih.govlibretexts.orgrsc.orgresearchgate.net.
Table 1: Silver-Catalyzed Tandem Cycloisomerization-Amination for 1-Amino-2H-quinolizin-2-one Synthesis
| Precursor Type | Catalyst | Reagent (Amination) | Conditions | Product Scaffold | Yields | References |
| Alkyne with internal nucleophile (e.g., pyridine) | Silver | DBAD (or similar) | Mild conditions (e.g., room temperature) | 1-amino-2H-quinolizin-2-one | High | nih.govlibretexts.orgrsc.orgresearchgate.net |
| Alkyne with internal nucleophile | Silver | DBAD (or similar) | Mild conditions, potential for asymmetric catalysis | Asymmetric 1-amino-2H-quinolizin-2-one | Moderate to High | nih.govlibretexts.orgrsc.orgresearchgate.net |
*DBAD: Di-tert-butyl azodicarboxylate.
Metal-Catalyzed Syntheses
Beyond silver catalysis, other transition metals play a crucial role in modern this compound synthesis, particularly through C-H activation and annulation strategies. These methods offer high selectivity and efficiency, often enabling the direct functionalization of inert C-H bonds.
Rhodium(III) catalysis has emerged as a powerful tool. For instance, Rh(III)-catalyzed C-H activation of 2-(1-cycloalkenyl)pyridines with diazo Meldrum's acids has been developed for the synthesis of quinolizin-4-one (B12971734) derivatives. Similarly, Rh(III) catalysis facilitates double C(sp²)-H bond carbenoid insertion and annulation of 2-aryl-3-cyanopyridines with α-diazo carbonyl compounds, leading to naphthoquinolizinone derivatives acs.org. These reactions are notable for their efficiency, broad substrate scope, and ability to construct complex polycyclic systems through direct π-extension of simple aromatics.
Ruthenium(II) catalysis has also been applied to the synthesis of quinolizinium (B1208727) salts. This approach involves C-H activation of quinoline-functionalized N-heterocyclic carbenes (NHCs) and oxidative coupling with internal alkynes, yielding π-conjugated fused imidazo[1,5-a]quinolin-2-ium derivatives researchgate.net. While these examples often lead to quinolizinium or quinolizinone structures rather than the specific this compound core, they highlight the versatility of metal catalysis in constructing related nitrogen-containing polycyclic frameworks.
Biocatalytic and Enzymatic Routes to Quinolizinone Scaffolds
Engineered Microorganism Applications for Quinolizinone Production
The production of complex organic molecules like this compound and its derivatives through engineered microorganisms represents a significant advancement in sustainable and scalable chemical synthesis. This biotechnological approach leverages the metabolic machinery of microbial cell factories, such as bacteria and yeasts, to biosynthesize target compounds. By genetically modifying these organisms, researchers aim to establish efficient and environmentally friendly pathways for producing valuable natural products, circumventing the limitations of traditional chemical synthesis, which can be costly, multi-step, and environmentally taxing nih.govebsco.comfrontiersin.org.
While the direct in vivo biosynthesis of this compound in microorganisms is not yet extensively characterized, significant progress has been made in reconstructing key enzymatic steps that form the core quinolizinone scaffold. This foundational work is considered a critical precursor to developing fully engineered microbial production systems researchgate.net. Specifically, research has focused on the enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold, a key intermediate that paves the way for producing a range of quinolizinone alkaloids rsc.orgresearchgate.netnih.gov.
Enzymatic Pathway Reconstruction for Quinolizinone Scaffolds
A notable development in this area involves the integration of specific enzymes to catalyze the formation of the quinolizinone core structure. This approach reconstitutes a biosynthetic pathway outside of its natural organism, demonstrating the feasibility of producing these complex molecules enzymatically, which is directly transferable to microbial hosts rsc.orgresearchgate.netnih.govmdpi.com. The key enzymes and their roles in this process are as follows:
| Enzyme Name | Source Organism | Function | Substrate(s) | Product(s) |
| PcPCL | Penicillium chrysogenum | Phenylacetate-CoA ligase | 2-(pyridine-2-yl)acetic acids | 2-pyridylacetyl-CoA |
| AtMatB | Arabidopsis thaliana | Malonyl-CoA synthase | Malonic acids | Malonyl-CoA |
| HsPKS3 | Huperzia serrata | Type III Polyketide Synthase | 2-pyridylacetyl-CoA, Malonyl-CoA | Diketide intermediate, then 2-hydroxy-4H-quinolizin-4-one scaffold |
This integrated enzymatic system allows for a one-pot synthesis where phenylacetate-CoA ligase (PcPCL) converts 2-(pyridine-2-yl)acetic acids into the activated thioester, 2-pyridylacetyl-CoA. Concurrently, malonyl-CoA synthase (AtMatB) generates malonyl-CoA from malonic acids. These activated precursors are then condensed by a type III polyketide synthase (HsPKS3) to form a diketide intermediate, which subsequently undergoes intramolecular cyclization to yield the 2-hydroxy-4H-quinolizin-4-one scaffold rsc.orgresearchgate.netnih.govmdpi.com. The success of this enzymatic cascade highlights the potential for engineering these specific enzymatic activities into microbial cell factories.
Strategies for Engineered Microbial Production
The successful enzymatic synthesis of the quinolizinone scaffold provides a blueprint for metabolic engineering efforts. The strategy involves heterologously expressing the genes encoding these key enzymes (PcPCL, AtMatB, and HsPKS3) in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae nih.govfrontiersin.orgnih.gov. This would involve:
Gene Cloning and Expression: Identifying and cloning the genes responsible for the catalytic activities of PcPCL, AtMatB, and HsPKS3. These genes would then be introduced into a microbial host using expression vectors.
Pathway Optimization: Ensuring efficient production of the necessary precursors (2-(pyridine-2-yl)acetic acids and malonic acids) within the host organism. This might involve engineering endogenous metabolic pathways or introducing additional heterologous enzymes to enhance precursor supply.
Metabolic Flux Analysis: Understanding and redirecting metabolic flux towards the synthesis of the desired quinolizinone intermediates.
Challenges and Future Outlook
Despite the promising enzymatic pathway reconstruction, significant challenges remain in establishing efficient engineered microorganism systems for quinolizinone production. A primary hurdle is the incomplete understanding of the native biosynthetic pathways for many quinolizine alkaloids, which complicates the design of complete microbial cell factories researchgate.net. Furthermore, achieving high titers and yields requires extensive optimization of gene expression levels, enzyme activity, cofactor availability, and cellular metabolism.
Future research will likely focus on identifying and characterizing additional enzymes involved in quinolizinone biosynthesis, optimizing the heterologous expression of known enzymes in robust microbial hosts, and employing synthetic biology tools to assemble complete biosynthetic pathways. Success in these areas could lead to sustainable and cost-effective production of this compound and its valuable derivatives, opening new avenues for their application in pharmaceuticals and other industries.
Compound List:
this compound
2-hydroxy-4H-quinolizin-4-one
2-pyridylacetyl-CoA
Malonyl-CoA
2-(pyridine-2-yl)acetic acids
Malonic acids
2-hydroxy-4H-quinolizin-4-one scaffolds
2-pyridylacetyl-CoA thioester
Phenylacetate-CoA ligase (PcPCL)
Malonyl-CoA synthase (AtMatB)
Type III Polyketide Synthase (HsPKS3)
Elucidation of Reactivity Patterns and Reaction Mechanisms of Quinolizin 2 One
Electrophilic and Nucleophilic Reactivity of the Quinolizin-2-one Nucleus
The this compound system possesses a unique electronic architecture arising from the fusion of an electron-rich pyridinone ring and a pyridine (B92270) ring. This arrangement dictates the regioselectivity of electrophilic and nucleophilic reactions. Computational studies on related heterocyclic systems, such as quinolinones, can provide insights into the electron density distribution within the this compound molecule, helping to predict its reactivity. nih.govsemanticscholar.orgnih.govbiorxiv.org
The susceptibility of the this compound nucleus to electrophilic attack is influenced by the electron-donating effect of the nitrogen atom and the electron-withdrawing nature of the carbonyl group. In related N-heterocycles like quinoline (B57606) and isoquinoline, electrophilic substitution predominantly occurs on the carbocyclic ring, specifically at positions 5 and 8, which are electronically richer. youtube.comnih.gov This preference is attributed to the ability of these positions to better stabilize the resulting cationic intermediate without disrupting the aromaticity of the pyridine ring.
For this compound, theoretical calculations would be necessary to definitively predict the most favorable sites for electrophilic attack. However, by analogy to related systems, it can be postulated that the positions least deactivated by the carbonyl group and the pyridinium (B92312) nitrogen would be the most susceptible. The 4- and 6-positions are of particular interest. The electron density at these positions would be influenced by the resonance and inductive effects of the fused ring system. Computational analysis, such as mapping the electrostatic potential (ESP), would be invaluable in identifying the regions most susceptible to electrophilic attack. semanticscholar.org
The presence of the electron-withdrawing carbonyl group and the positively charged nitrogen atom in the quinolizinium (B1208727) core renders the this compound nucleus susceptible to nucleophilic attack. The system can be viewed as a conjugated enone, making it a potential Michael acceptor. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Nucleophiles can undergo conjugate addition to the α,β-unsaturated system. The likely positions for nucleophilic attack are the carbon atoms that can best accommodate a negative charge in the resulting intermediate.
Nucleophilic substitution reactions are also plausible, particularly on halo-substituted this compound derivatives. Studies on analogous systems, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated that the halogen at the 4-position is susceptible to displacement by various nucleophiles. mdpi.com Similarly, the synthesis of halo-quinolizin-2-ones would open avenues for a range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the core structure. The reactivity of different positions towards nucleophilic substitution would depend on the stability of the Meisenheimer-like intermediate formed during the reaction. ucsb.eduyoutube.com
Table 1: Predicted Reactivity of this compound
| Reaction Type | Predicted Reactive Sites | Rationale |
| Electrophilic Substitution | 4- and 6-positions (hypothesized) | Based on analogy to related heterocycles, these positions may have higher electron density compared to others. |
| Nucleophilic Addition | C-1 and C-3 (Michael Acceptor) | Conjugated enone system makes these positions electrophilic. |
| Nucleophilic Substitution | Positions with leaving groups | Requires synthesis of halo- or other suitably substituted quinolizin-2-ones. |
Note: The predicted reactivities are based on general principles of organic chemistry and analogies with related heterocyclic systems. Experimental and computational studies are needed for confirmation.
Cycloaddition Chemistry Involving this compound Systems
The conjugated diene system within the pyridinone ring of this compound suggests its potential participation in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In such reactions, the this compound could act as the diene component. The reactivity would be influenced by the electronic nature of the dienophile. Electron-deficient dienophiles are expected to react more readily in normal-electron-demand Diels-Alder reactions. libretexts.orglibretexts.org The stereoselectivity and regioselectivity of such reactions would be of significant synthetic interest. Studies on the Diels-Alder reactions of 2(1H)-pyridones, which are structurally similar, have shown that they can indeed function as dienes, providing access to complex bridged-ring systems. mdpi.comnih.gov
Furthermore, the double bonds within the this compound nucleus could act as dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.org This would provide a route to novel fused heterocyclic systems. The regioselectivity of such cycloadditions would be governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the this compound dipolarophile. nih.gov
Photochemical Transformations and Photoisomerism
The photochemical behavior of this compound is an area that remains largely unexplored. The presence of a conjugated system and a carbonyl group suggests that it may undergo various photochemical transformations upon irradiation with UV light. nih.gov Potential reactions could include photoisomerization, photocycloaddition, or photorearrangement. baranlab.orgrsc.org The UV-Vis absorption and fluorescence properties of this compound derivatives would provide insights into their excited-state behavior. researchgate.netresearchgate.netnih.govshimadzu.comnih.gov For instance, the photorearrangement of related quinoline derivatives has been observed, suggesting that the this compound skeleton might undergo similar transformations. nih.gov
Redox Chemistry: Oxidation and Reduction Pathways
The this compound nucleus possesses sites that can be susceptible to both oxidation and reduction. The pyridine ring is generally resistant to oxidation, but the pyridinone ring and any alkyl substituents could be targeted by strong oxidizing agents. The specific products would depend on the reagent and reaction conditions.
Reduction of the this compound system can be achieved through various methods, with catalytic hydrogenation being a common approach for the reduction of alkenes and carbonyl groups. youtube.comresearchgate.netyoutube.comyoutube.comyoutube.com The double bonds in the this compound ring system could be selectively or fully reduced depending on the catalyst and reaction conditions. For example, catalytic hydrogenation could lead to the corresponding saturated quinolizidin-2-one. The carbonyl group could also be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Table 2: Potential Redox Reactions of this compound
| Reaction | Reagent | Potential Product |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Ring-opened products or further oxidized derivatives |
| Reduction | Catalytic Hydrogenation (e.g., H2/Pd, Pt) | Saturated quinolizidin-2-one |
| Reduction | Hydride reagents (e.g., NaBH4, LiAlH4) | Quinolizin-2-ol |
Mechanistic Investigations of this compound Forming Reactions
The synthesis of the this compound scaffold can be achieved through various synthetic strategies, with intramolecular cyclization reactions being a key approach. Mechanistic studies of these ring-forming reactions are crucial for optimizing reaction conditions and extending the scope of the synthesis.
One common pathway involves the cyclization of appropriately substituted pyridine derivatives. For example, a Michael addition followed by an intramolecular condensation could be a plausible route. wikipedia.orgnih.gov The mechanism would likely involve the formation of an enolate intermediate, which then attacks an electrophilic center within the same molecule to form the second ring. rsc.orgrsc.org Theoretical studies can play a significant role in elucidating the reaction pathways, identifying transition states, and understanding the factors that control the regioselectivity of the cyclization. libretexts.orgmdpi.com
Mechanistic Pathways of Cycloisomerization-Amination Processes
Cycloisomerization-amination cascades represent another elegant strategy for the construction of complex nitrogen-containing heterocyclic systems, including the quinolizidine (B1214090) core. A notable example is the gold-catalyzed double cyclization cascade of ynamides, which provides an efficient route to substituted quinolizidines. elsevierpure.com This process can be considered a formal cycloisomerization-amination reaction.
The proposed mechanism for this transformation is initiated by the activation of the ynamide by a cationic gold catalyst. This is followed by a 6-exo-dig cyclization, which is a key step in the formation of the first ring. The resulting enamide intermediate then undergoes a second cyclization to furnish the quinolizidine skeleton. elsevierpure.com
The key steps in this mechanistic pathway are outlined below:
| Step | Description | Intermediate |
| 1 | Gold-catalyzed activation of the ynamide | Gold-π-alkyne complex |
| 2 | 6-exo-dig cyclization | Enamide intermediate |
| 3 | Second intramolecular cyclization | Bicyclic quinolizidine system |
| 4 | Protodeauration | Final quinolizidine product |
This gold-catalyzed cascade reaction highlights the utility of cycloisomerization-amination processes in the stereoselective synthesis of complex heterocyclic frameworks like quinolizidines. The mild reaction conditions and the ability to generate molecular complexity from relatively simple starting materials make this an attractive approach in synthetic organic chemistry. elsevierpure.com
Strategic Derivatization and Scaffold Functionalization of Quinolizin 2 One
Development of Substituted Quinolizin-2-one Derivatives
The synthesis of substituted 2H-quinolizin-2-one derivatives has been a key focus for developing compounds with specific therapeutic applications, such as p38α MAP kinase inhibitors. nih.gov A general and efficient synthetic route involves a stepwise acylation and intramolecular annulation strategy. lmu.edu This allows for the introduction of various substituents onto the core scaffold, enabling the exploration of structure-activity relationships (SAR).
Key research findings in this area have demonstrated that substitutions at specific positions of the this compound ring system significantly influence biological potency and selectivity. For instance, in the development of p38α inhibitors, modifications at positions 1, 3, and 4, as well as on aryl pendants, were systematically explored to optimize activity and pharmacokinetic profiles. nih.gov
Table 1: Examples of Synthesized Substituted this compound Derivatives
| Compound/Derivative Class | Synthetic Strategy | Key Substitutions | Research Focus |
| 1-Aryl-4-methyl-2H-quinolizin-2-ones | Stepwise acylation-intramolecular annulation | Aryl group at C1, methyl at C4 | p38α MAP kinase inhibition nih.gov |
| 4-Hydroxy-2H-quinolizin-2-one derivatives | Not specified | Hydroxyl group at C4 | Hypoglycemic agents |
| Benzo[b]furo[2,3-a]this compound derivatives | Multi-step synthesis from 3,4-dihydrobenzo[b]furo[2,3-c]pyridine | Fused benzofuran (B130515) ring | α2-Adrenoceptor antagonists |
The evolution of these derivatives often starts from an early lead compound, followed by iterative chemical synthesis to address issues such as off-target activity and poor pharmacokinetic properties. nih.gov This systematic approach to substitution has proven effective in generating potent and selective this compound-based therapeutic agents.
Introduction of Functional Groups for Specific Research Objectives
The introduction of specific functional groups onto the this compound scaffold is a primary strategy to modulate its interaction with biological targets or to impart desired chemical properties. This functionalization is driven by the specific research objective, such as enhancing potency, improving selectivity, or altering solubility.
For example, in the pursuit of p38α MAP kinase inhibitors, various functional groups were introduced to interact with key amino acid residues in the enzyme's active site. The synthesis of a diverse library of analogues with different functional groups allowed for a comprehensive SAR study, ultimately leading to the identification of potent inhibitors. nih.gov
Another example involves the modification of the 2-oxo group itself. The ketone functionality can be transformed into other groups, such as oximes, to explore different chemical space and biological interactions. This is typically achieved by treating the parent this compound with hydroxylamine (B1172632) or related reagents.
The strategic placement of functional groups is also critical. Research on 4-hydroxy-2H-quinolizin-2-one derivatives for potential use as hypoglycemic agents highlights how the introduction of a hydroxyl group at a specific position can be explored for a particular therapeutic goal.
Design and Synthesis of Fused Quinolizinone Systems
Fusing additional rings to the this compound core creates rigid, polycyclic structures with distinct three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets. The design of these fused systems is often guided by the structure of a known pharmacophore or by computational modeling.
A prominent example is the synthesis of 1,3,4,6,7,12b-hexahydro-2H-benzo[b]furo[2,3-a]this compound. This complex, fused system is a key intermediate in the preparation of potent α2-adrenergic antagonists. Its synthesis involves a multi-step sequence starting from 3,4-dihydrobenzo[b]furo[2,3-c]pyridine, which undergoes reaction with methyl vinyl ketone to construct the this compound core.
The synthesis of such fused systems often presents significant challenges, including the control of regiochemistry and stereochemistry. Researchers have developed specialized synthetic routes to overcome these hurdles and access these structurally complex molecules efficiently.
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues
Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, the development of stereoselective and asymmetric methods for the synthesis of chiral this compound analogues is of paramount importance.
Research has focused on several key strategies to achieve stereocontrol:
Chemical Resolution: This classical method involves the separation of a racemic mixture of a chiral this compound derivative. For example, racemic 1,3,4,6,7,12b-hexahydrobenzo[b]furo[2,3-a]this compound has been successfully resolved into its individual enantiomers using chiral resolving agents like (+)-di-p-toluoyl-D-tartaric acid and (-)-di-p-toluoyl-L-tartaric acid.
Enantioselective Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the need for resolution. A novel enantioselective synthesis for 1,3,4,6,7,12b(S)-hexahydro-2H-benzo[b]furo[2,3-a]this compound has been developed, providing a more efficient route to the chiral intermediate.
Catalytic Asymmetric Reactions: The use of chiral catalysts to induce enantioselectivity is a powerful modern strategy. For instance, the synthesis of chiral benzo[a]quinolizine-2-ones has been achieved via aminourea-catalyzed formal aza-Diels–Alder reactions.
These methods provide access to enantiomerically pure this compound analogues, which are essential for investigating stereospecific interactions with biological targets and for the development of safer and more effective chiral drugs.
Advanced Spectroscopic and Analytical Characterization of Quinolizin 2 One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of quinolizin-2-one in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the this compound structure.
In the ¹H NMR spectrum , the protons on the aromatic and heterocyclic rings are expected to appear in the downfield region, typically between δ 6.0 and 9.0 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the unambiguous assignment of each proton in the structure. For instance, protons adjacent to the nitrogen atom or the carbonyl group would resonate at a lower field compared to other ring protons.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C-2) is expected to show a characteristic signal in the highly deshielded region of the spectrum, often above δ 160 ppm. The carbons of the aromatic rings typically resonate in the δ 110-150 ppm range. Carbons directly bonded to the heteroatom (nitrogen) also experience distinct chemical shifts. rsc.org The combination of ¹H and ¹³C NMR data allows for a complete assignment of the core structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are representative values based on related heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 | ~7.5 - 7.8 | ~120 - 125 |
| C-2 | - | >160 |
| C-3 | ~6.5 - 6.8 | ~115 - 120 |
| C-4 | ~7.8 - 8.2 | ~140 - 145 |
| C-6 | ~8.5 - 9.0 | ~145 - 150 |
| C-7 | ~7.2 - 7.5 | ~125 - 130 |
| C-8 | ~7.6 - 7.9 | ~130 - 135 |
| C-9 | ~7.0 - 7.3 | ~120 - 125 |
| C-9a | - | ~135 - 140 |
| C-5a | - | ~125 - 130 |
For complex this compound derivatives with overlapping signals in 1D spectra, two-dimensional (2D) NMR experiments are crucial. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton connectivity throughout the spin systems of the individual rings. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to its corresponding carbon signal on the other axis, providing definitive C-H assignments. wikipedia.orgresearchgate.net
Together, these techniques provide a robust and detailed map of the molecular structure, confirming the connectivity and assignments made from 1D spectra.
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis. ncsu.edu In a typical MS experiment, the molecule is ionized to create a molecular ion (M⁺˙ or [M+H]⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the calculation of the exact molecular formula.
The structural analysis is primarily derived from tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. core.ac.uk The resulting fragmentation pattern is a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:
Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactams, leading to a significant [M-28]⁺˙ peak.
Retro-Diels-Alder (RDA) reactions: Cleavage of the heterocyclic rings can occur, leading to characteristic fragment ions that help identify the substitution patterns on the different rings.
Cleavage of substituent groups: In substituted derivatives, the loss of these groups provides further structural information.
By analyzing these fragmentation patterns, researchers can confirm the core structure and identify the positions of various substituents on the this compound framework. youtube.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are particularly useful for identifying the functional groups present in this compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of molecular bonds. pressbooks.pub Key characteristic absorptions for this compound would include:
C=O Stretching: A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹ for the conjugated ketone/amide carbonyl group. This is often the most prominent peak in the spectrum.
C=C and C=N Stretching: Aromatic and heterocyclic ring stretching vibrations typically appear in the 1450-1620 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. libretexts.org
C-H Bending: Out-of-plane C-H bending vibrations appear in the 675-900 cm⁻¹ region, and their specific frequencies can provide information about the substitution pattern on the aromatic rings. libretexts.org
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. americanpharmaceuticalreview.com This makes it particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretching modes of the aromatic C=C bonds, providing complementary information to the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Amide/Ketone) | Stretching | 1650 - 1700 | Strong |
| Aromatic C=C | Stretching | 1450 - 1620 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Strong |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within the this compound molecule and its resulting photophysical properties.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the UV and possibly the visible region. These absorptions arise from π → π* electronic transitions within the extended conjugated π-system of the fused aromatic and heterocyclic rings. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the presence of substituent groups. For the related quinolizinium (B1208727) fluorophore, absorption peaks are noted around 415 nm. nih.govrsc.org
Fluorescence Spectroscopy: Many quinolizinium-based compounds are known to be fluorescent. nih.govrsc.org Upon excitation with light of an appropriate wavelength (typically near its λ_max), the this compound molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. Studies on quinolizinium derivatives have shown fluorescence emission peaks around 495 nm. nih.govrsc.org The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process and are highly dependent on the molecular structure and environment.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govthepharmajournal.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. thepharmajournal.com
By analyzing the positions and intensities of the diffracted spots, a complete electron density map of the molecule can be constructed. This map allows for the precise determination of:
Atomic Coordinates: The exact position of every atom (excluding hydrogens, which are often difficult to resolve) in the crystal lattice.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between bonds.
Intermolecular Interactions: Details of how molecules pack together in the crystal, including hydrogen bonding and π-π stacking interactions.
For this compound, X-ray crystallography would provide unambiguous confirmation of the fused ring structure and offer valuable insights into the electronic delocalization through precise bond length measurements. mdpi.com
Theoretical and Computational Investigations of Quinolizin 2 One
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing a fundamental understanding of molecular electronic structure and reactivity.
DFT calculations have been utilized to evaluate atomic point charges and other electronic properties crucial for understanding molecular interactions. For instance, in the development of 5α-reductase 1 (5αR-1) inhibitors, quantum chemical calculations employing the DFT/B3LYP level of theory, followed by a RESP fitting procedure, were used to obtain highly accurate evaluations of atomic point charges. These parameters significantly influenced the statistical outcomes of subsequent Quantitative Structure-Activity Relationship (QSAR) analyses, highlighting the importance of precise electronic descriptors in predicting biological activity acs.org. While direct studies on the intrinsic reactivity of the parent Quinolizin-2-one scaffold using DFT are not extensively detailed in the provided search results, DFT has been applied to related systems to understand reaction mechanisms and electronic distributions, which can inform the design of this compound derivatives acs.orgucsb.eduwhiterose.ac.ukresearchgate.netzioc.ruacs.org. These studies often focus on reaction pathways, transition states, and electronic effects that dictate chemical behavior.
Understanding the conformational landscape of a molecule is essential for predicting its interaction with biological targets. While specific detailed conformational analyses of this compound itself are not explicitly detailed in the provided snippets, related studies on quinoline (B57606) derivatives have employed computational methods to explore their preferred conformations in various environments, including solvents and membrane bilayers ucsc.edu. Such analyses typically involve calculating potential energy surfaces to identify low-energy conformers, which are more likely to be biologically relevant. The insights gained from conformational studies can inform docking simulations and QSAR modeling by providing the most probable three-dimensional arrangements of the molecule.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how small molecules interact with biological macromolecules, such as enzymes and receptors.
Molecular docking simulations have been employed to investigate the interactions between this compound derivatives and their potential biological targets. For example, in studies involving potential inhibitors, docking simulations have helped elucidate the mechanistic properties of these compounds by simulating ligand-receptor interactions nih.gov. These studies often identify key amino acid residues within the target's binding site that are critical for ligand binding and complex stability, such as hydrophobic interactions with specific hot spots on a target protein nih.govacsmedchem.orgresearchgate.net. These interactions, including hydrogen bonding and van der Waals forces, are crucial for determining the efficacy and specificity of a potential drug candidate.
Docking studies aim to predict the most favorable binding modes of a ligand to its target and to estimate the binding affinity. For a specific this compound derivative (T2839), molecular docking simulations were performed to assess its potential interactions, with parameters such as grid box dimensions and exhaustiveness being optimized for accurate predictions nih.gov. The outcomes of these simulations, visualized in 2D conformations, provide detailed insights into how the molecule fits into the binding pocket nih.gov. Furthermore, docking studies have been used to identify compounds with good docking scores and favorable conformational states, including specific hydrogen bond interactions within the receptor binding pocket, which correlate with experimental inhibition studies researchgate.net. These predictions of binding modes and affinities are vital for prioritizing compounds for further experimental validation and optimization.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
QSAR and its three-dimensional extension (3D-QSAR) are widely used in drug design to establish correlations between the chemical structure of a series of compounds and their biological activity.
QSAR methods have become an indispensable part of modern drug design, offering an efficient way to correlate structural or physicochemical properties with biological activity, such as affinity (Ki) or efficacy sid.irresearchgate.net. For this compound derivatives, 3D-QSAR studies, particularly using Comparative Molecular Field Analysis (CoMFA), have been applied to series of compounds targeting enzymes like p38-MAP kinase sid.irresearchgate.net. These studies involve dividing a dataset into training and test sets, often using hierarchical clustering based on molecular fields and biological activities, to build and validate predictive models sid.irresearchgate.net.
A study on this compound and pyridopyridazin-6-one derivatives as p38-MAP kinase inhibitors employed CoMFA, achieving predictive capabilities with parameters such as a non-cross-validated R² (R²ncv) of 0.952, a cross-validated R² (q²) of 0.678, and a predictive R² (R²pred) of 0.627 researchgate.net. Such statistical parameters indicate a good fit of the data and high predictive ability for the developed model researchgate.net. The resulting 3D CoMFA contour maps derived from these analyses provide valuable guidance for designing next-generation inhibitors with enhanced bioactivity and selectivity sid.irresearchgate.net.
Another application involved 3D-QSAR on benzo[c]quinolizin-3-ones as inhibitors of 5αR-1, where DFT calculations were integrated to improve the reliability of electrostatic parameters used in the CoMFA model acs.org. The developed 3D-QSAR model was deemed potentially useful for the further development of these inhibitors acs.org.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to establish correlations between the three-dimensional distribution of steric and electrostatic fields around molecules and their biological activity. Studies involving this compound derivatives have utilized CoMFA to identify critical regions in space that favor or disfavor binding to target proteins, thereby providing insights for rational drug design.
Research on this compound and related pyridopyridazin-6-one derivatives as inhibitors of p38-MAP kinase has employed CoMFA to develop predictive models sid.irresearchgate.nettandfonline.com. These studies aim to correlate structural variations with inhibitory potency, often expressed as pIC50 values. For instance, one study reported a CoMFA-RF model with a cross-validated coefficient of determination (q²LOO) of 0.678, a non-cross-validated R² of 0.952, and a standard error of prediction (SEP) of 0.541, indicating a good predictive capability researchgate.net. The analysis of steric and electrostatic contour maps generated from these models helps to visualize regions where bulky groups or specific electronic properties are beneficial for activity, guiding the design of more potent inhibitors researchgate.net. For example, a large green contour in a steric map near the C ring suggests that a sterically bulky group is favored in this region to occupy a hydrophobic pocket and stabilize ligand binding researchgate.net.
Another investigation focused on benzo[c]quinolizin-3-ones, related structures, also utilized CoMFA to correlate their potency as nonsteroidal inhibitors of human steroid 5α-reductase with their physicochemical features acs.orgnih.gov. These studies highlighted that the potency was highly dependent on substitutions, with IC50 values spanning a significant range, and indicated that electrostatic parameters played a crucial role in the QSAR analysis acs.org.
Table 1: Statistical Parameters from CoMFA Studies on this compound Derivatives
| Study Context | Model Type | Training Set Size | Test Set Size | q² (Cross-validated R²) | R² (Non-cross-validated R²) | SEE | SEP |
| P38-MAP kinase inhibitors researchgate.net | CoMFA-RF | Not specified | Not specified | 0.678 | 0.952 | 0.191 | 0.541 |
| P38-MAP kinase inhibitors sid.ir | CoMFA | 35 | 11 | Not specified | Not specified | - | - |
| P38-α MAPK inhibitors (including quinolizin-2-ones) tandfonline.com | CoMFA | 45 | 25 | Not specified | Not specified | - | - |
| Steroid 5α-reductase inhibitors (Benzo[c]quinolizin-3-ones) acs.org | CoMFA | Not specified | Not specified | Not specified | Not specified | - | - |
Note: "Not specified" indicates that the exact statistical values were not detailed in the provided snippets for all studies.
Correlation of Physicochemical Parameters with Biological Activity
The correlation of physicochemical parameters with the biological activity of this compound derivatives is a fundamental aspect of QSAR studies. These parameters, which describe a molecule's electronic, steric, and lipophilic properties, are directly linked to its interaction with biological targets.
In the context of this compound derivatives studied as p38-MAP kinase inhibitors, CoMFA models inherently correlate molecular fields (derived from physicochemical properties) with biological activity sid.irresearchgate.net. Specifically, the analysis of steric and electrostatic contour maps reveals preferences for certain molecular attributes. For instance, steric bulk in specific regions can enhance binding by filling hydrophobic pockets, while electrostatic potential can dictate favorable interactions with charged or polar residues in the target's active site researchgate.net. The pIC50 values observed in these studies, ranging from 5.00 to 8.49, demonstrate the significant impact of structural modifications on biological potency sid.ir.
More broadly, QSAR studies on related heterocyclic systems, such as quinolinequinones, have identified a range of physicochemical parameters crucial for biological activity. These include molecular polarizability, dipole moment, molecular volume, electronegativity, molar refractivity, and the octanol–water partition coefficient (logP) dergipark.org.tr. While specific correlations for this compound derivatives with all these parameters may not be explicitly detailed in the provided snippets, the general principles suggest that variations in these properties significantly influence how the molecules interact with their biological targets. For example, parameters like electrophilic index, ionization potential, and electron affinity have been found to correlate strongly with the anti-proliferative and anti-inflammatory activities of some quinoline derivatives dergipark.org.tr. Understanding these relationships allows for the targeted modification of this compound scaffolds to optimize their pharmacological profiles.
Table 2: Physicochemical Parameters Investigated in QSAR Studies of Related Heterocycles
| Parameter Type | Example Parameters | Relevance to Biological Activity |
| Steric | Molecular volume, steric bulk, shape | Influences binding pocket fit and van der Waals interactions. |
| Electronic | Dipole moment, electronegativity, ionization potential, electron affinity, electrophilic index, frontier molecular orbital energies, atomic charges | Governs electrostatic interactions, hydrogen bonding, and electronic complementarity with target sites. |
| Lipophilicity | Octanol–water partition coefficient (logP), solubility | Affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as membrane permeability and target binding. |
| Topological | Molar refractivity, molecular polarizability | Relates to molecular size, shape, and electronic distribution, influencing interactions with biological targets. |
| Thermodynamic | Heat capacity, entropy | Can provide insights into binding stability and molecular flexibility. |
Note: This table lists parameters commonly studied in QSAR for related compounds, as detailed in search result dergipark.org.tr, providing context for the types of physicochemical properties relevant to this compound derivatives.
Applications of Quinolizin 2 One in Chemical Synthesis and Materials Science Research
Quinolizin-2-one as a Versatile Synthetic Building Block
The rigid bicyclic structure of this compound serves as a versatile platform for the synthesis of a variety of more complex molecules. Its reactivity allows for modifications at several positions, enabling the construction of diverse chemical libraries.
One notable application of the 2H-quinolizin-2-one core is in the development of potent enzyme inhibitors. nih.gov Researchers have utilized this scaffold as a foundational platform for the synthesis of p38alpha MAP kinase inhibitors. nih.gov The development process involved the evolution of the 2H-quinolizin-2-one series from an initial lead compound, addressing issues of off-target activity and pharmacokinetic properties to optimize the inhibitor's performance. nih.gov
Furthermore, the quinolizin-4-one (B12971734) variant is also recognized as a key synthetic intermediate. acs.org Synthetic strategies for 2-acyl-4H-quinolizin-4-ones have been developed, highlighting the utility of the quinolizinone core in accessing functionalized heterocyclic systems. acs.org Although various methods exist for the synthesis of 4H-quinolizin-4-ones, the preparation of derivatives with specific substitution patterns, such as a cyano group at the C1 position and an acyl group at the C2 position, has been a more recent development. acs.org
The following table summarizes key synthetic applications of the this compound scaffold:
| Application Area | Specific Use | Key Features of Synthesis |
| Medicinal Chemistry | Synthesis of p38alpha MAP kinase inhibitors | Utilizes the 2H-quinolizin-2-one platform as a core scaffold. nih.gov |
| Organic Synthesis | Preparation of 2-acyl-4H-quinolizin-4-ones | Divergent annulation strategies provide selective access to these derivatives. acs.org |
Role in Supramolecular Chemistry and Self-Assembly Research
The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly. The this compound framework, particularly when incorporated into larger, more complex molecules, can play a role in directing these processes.
A study on tetracyclic indole (B1671886) alkaloids containing a this compound moiety revealed the importance of hydrogen bonding in their crystal packing and self-assembly. nih.gov In the case of 3-acetyl-1,6,7,12b-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one, the molecules form a layered structure stabilized by N-H...O and C-H...O hydrogen bonds. nih.gov This demonstrates the capacity of the this compound core, as part of a larger system, to participate in the formation of well-defined supramolecular architectures through specific intermolecular interactions. nih.gov The ordered arrangement of these molecules in the solid state is a direct consequence of these hydrogen bonding networks. nih.gov
Development of Fluorescent Dyes and Probes for Chemical Research
Quinolizine derivatives are known for their favorable photophysical properties, which has led to their investigation in the development of fluorescent dyes and probes. While research often focuses on the broader class of quinolizines, the underlying principles can be extended to this compound systems. The electronic nature of the this compound core can be modulated through synthetic modifications to tune the fluorescence properties, such as emission wavelength and quantum yield.
The development of quinazoline-based chromophores, which share some structural similarities with quinolizinones, has shown that these types of heterocyclic compounds can exhibit strong emission solvatochromism. researchgate.net This property, where the fluorescence emission maximum shifts with the polarity of the solvent, suggests the formation of an intramolecular charge-separated emitting state and is a valuable characteristic for the design of environmental sensors. researchgate.net Furthermore, the protonation of nitrogen atoms in the heterocyclic ring can lead to dramatic color changes, opening avenues for the development of colorimetric pH sensors. researchgate.net
Mechanistic Studies of Biological Activity of Quinolizin 2 One Derivatives Excluding Clinical Trials
Antiviral Activity Mechanisms
Quinolizin-2-one derivatives have emerged as a class of compounds exhibiting significant potential in combating viral infections, with research elucidating various mechanisms of action against different viral pathogens. These mechanisms often involve the direct inhibition of essential viral enzymes or interference with critical stages of the viral replication cycle.
Hepatitis C Virus (HCV) Inhibition
Certain this compound derivatives have demonstrated efficacy against the Hepatitis C Virus (HCV) by targeting the viral RNA-dependent RNA polymerase (NS5B protein) researchgate.net. The NS5B protein is indispensable for the replication of the HCV RNA genome, making it an attractive therapeutic target researchgate.net. Studies indicate that specific this compound derivatives, such as those with a 3-(1,1-dioxo-2H- researchgate.netmdpi.comontosight.aibenzothiadiazin-3-yl)-4-hydroxy-2H-quinolizin-2-one structure, function as non-nucleoside inhibitors (NNIs) of NS5B polymerase researchgate.net. Their mechanism of action involves binding to allosteric pockets on the NS5B enzyme, thereby inhibiting its polymerase activity and consequently suppressing viral RNA replication researchgate.net.
Human Immunodeficiency Virus (HIV) Inhibition
Research has also explored the antiviral activity of quinolin-2-one derivatives against the Human Immunodeficiency Virus (HIV) by targeting HIV-1 reverse transcriptase (RT) mdpi.com. HIV-1 RT is a crucial enzyme responsible for converting the single-stranded viral RNA into double-stranded DNA, a fundamental step in the virus's replication cycle mdpi.com. Derivatives of quinolin-2-one have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) mdpi.com. These compounds exert their inhibitory effect by interacting with allosteric pockets of the HIV-1 RT enzyme, similar to the mode of action of established NNRTIs mdpi.com.
Future Directions and Emerging Research in Quinolizin 2 One Chemistry
Exploration of Novel and Under-explored Quinolizinone Scaffolds
The core quinolizin-2-one structure presents numerous opportunities for modification to generate novel scaffolds with unique properties. A primary strategy in the exploration of new chemical entities is molecular hybridization, which involves combining the quinolizinone core with other pharmacologically active fragments to create hybrid molecules with potentially enhanced or synergistic activities. For instance, the combination of a quinazolinone unit with a pyrazole-containing active fragment has been successfully employed to design and synthesize new series of compounds. nih.gov This approach could be extrapolated to the this compound system, where linking it with other heterocyclic systems known for specific biological activities could yield novel therapeutic agents.
While significant research has focused on certain substitution patterns, many other positions on the this compound ring system remain under-explored. Future efforts will likely concentrate on the synthesis and characterization of derivatives with diverse substituents at these less-studied positions. The development of synthetic methodologies that allow for precise control over the introduction of functional groups will be crucial. For example, research into 2-substituted 4H-quinolizin-4-ones has been a focus due to the finding that 2-substitution can be key to activity and selectivity. chemicalbook.com Similar systematic explorations of the substitution patterns on the this compound core are anticipated to reveal structure-activity relationships and lead to compounds with optimized properties.
Integration with Artificial Intelligence and Machine Learning for Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new this compound derivatives. These computational tools can accelerate the drug discovery process, reduce costs, and improve the success rate of identifying promising lead compounds. researchgate.net While specific applications to this compound are still emerging, the strategies employed for related heterocyclic systems like quinazolines and quinolines provide a clear roadmap.
In silico techniques are becoming indispensable for the rational design of novel compounds. nih.govchemicalbook.com Molecular docking studies, for example, can predict the binding interactions of designed this compound derivatives with biological targets, helping to prioritize synthetic efforts. nih.govacs.org Furthermore, quantitative structure-activity relationship (QSAR) models, built using machine learning algorithms such as random forests and support vector machines, can predict the biological activity of virtual compounds based on their chemical structures. researchgate.net This allows for the rapid screening of large virtual libraries of this compound derivatives to identify those with the highest probability of being active.
AI and ML can also be used to predict the pharmacokinetic and toxicological properties of new compounds (ADMET; absorption, distribution, metabolism, excretion, and toxicity). By identifying potential liabilities early in the design phase, researchers can focus on compounds with more favorable drug-like properties. ecorfan.org Generative AI models are also being developed to design entirely new molecules with desired properties, which could lead to the discovery of novel this compound scaffolds that have not yet been conceptualized by medicinal chemists.
Table 1: Application of AI/ML in the Design of Heterocyclic Compounds
| AI/ML Application | Description | Relevance for this compound Design |
|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure. | Rapidly screen virtual libraries for potential bioactivity. |
| Molecular Docking | Simulates the binding of a molecule to a biological target. | Prioritize synthesis of compounds with high binding affinity. |
| ADMET Prediction | Predicts pharmacokinetic and toxicological properties. | Identify and eliminate compounds with poor drug-like properties early. |
| De Novo Design | Generates novel molecular structures with desired properties. | Discover entirely new and patentable this compound scaffolds. |
Development of Sustainable and Environmentally Benign Synthetic Routes
A significant trend in modern chemistry is the development of green and sustainable synthetic methodologies, and the synthesis of this compound is no exception. Researchers are actively seeking to replace harsh reaction conditions, toxic reagents, and hazardous solvents with more environmentally friendly alternatives.
One promising approach is the use of enzymatic synthesis. A one-pot enzymatic method for the synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds has been developed, which operates under environmentally friendly conditions and offers the potential for producing these compounds in engineered microorganisms. nih.gov This biocatalytic approach avoids the use of protecting groups and can lead to highly specific products.
Another green strategy involves the use of aqueous solvent systems and mild reaction conditions. A novel and sustainable methodology for the synthesis of 3,4-dihydrothis compound and this compound derivatives has been reported that proceeds at room temperature in aqueous ethanol. ecorfan.org A key feature of this method is the use of molecular oxygen from the air as the oxidant for the dehydrogenation step, which eliminates the need for chemical oxidants. ecorfan.org The work-up procedure is also simplified to simple precipitation and filtration, and the solvent can be recycled, further enhancing the green credentials of this process. ecorfan.org
The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the design of energy-efficient processes, will continue to guide the development of new synthetic routes to this compound and its derivatives.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of this compound research lies in its integration with other scientific disciplines, particularly biology and materials science. The unique chemical properties of the this compound scaffold make it an attractive platform for the development of new tools for chemical biology and novel functional materials.
At the interface of chemistry and biology, this compound derivatives are being explored for their therapeutic potential. For example, a series of compounds based on the 2H-quinolizin-2-one platform have been developed as potent inhibitors of p38α MAP kinase, a key enzyme involved in inflammatory responses. nih.gov This work highlights the potential of the this compound scaffold in the design of new anti-inflammatory agents. Another example is (-)-Tetrabenazine, a benzo[a]this compound derivative, which is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is used in the treatment of chorea associated with Huntington's disease. chemicalbook.com These examples underscore the value of interdisciplinary collaboration between synthetic chemists and biologists in the discovery of new medicines.
While the application of this compound in materials science is a less explored area, there is significant potential for future research. The rigid, planar structure and potential for functionalization of the this compound core suggest that it could be incorporated into polymers or organic frameworks to create materials with interesting photophysical or electronic properties. For instance, quinoline (B57606) derivatives, which are structurally related to quinolizinones, are used in the development of organic light-emitting diodes (OLEDs). Similar applications could be envisaged for appropriately designed this compound compounds. The development of this compound-based sensors, dyes, and other functional materials will require close collaboration between organic chemists and materials scientists.
Q & A
What are the standard synthetic routes for Quinolizin-2-one, and how can purity be validated?
Category: Basic Research Question
Methodological Answer:
this compound synthesis typically involves cyclization reactions, such as the Friedländer quinoline synthesis or transition-metal-catalyzed annulation. Key steps include precursor preparation (e.g., amino ketones), solvent selection (polar aprotic solvents for cyclization), and purification via column chromatography. Purity validation requires analytical techniques like HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For reproducibility, document solvent ratios, catalyst loading, and reaction times explicitly .
How should researchers address contradictions in reported biological activity data for this compound derivatives?
Category: Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound solubility. To resolve discrepancies:
- Standardize assays: Use established cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%).
- Validate via orthogonal methods: Combine enzymatic assays with molecular docking to confirm binding affinities.
- Replicate under identical conditions: Publish full protocols, including buffer compositions and temperature gradients, to enable cross-validation .
What spectroscopic techniques are critical for characterizing this compound’s electronic properties?
Category: Basic Research Question
Methodological Answer:
UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions, while fluorescence spectroscopy quantifies quantum yields. Infrared (IR) spectroscopy detects carbonyl stretching vibrations (~1680 cm⁻¹). For advanced electronic profiling, use cyclic voltammetry to determine HOMO/LUMO energies and correlate with DFT calculations. Always calibrate instruments with reference compounds (e.g., anthracene for fluorescence) .
How can computational models predict this compound’s reactivity in novel reactions?
Category: Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model transition states and reaction pathways. Focus on:
- Electrostatic potential maps: Identify nucleophilic/electrophilic sites.
- Activation energy barriers: Compare predicted ΔG‡ with experimental kinetics (Arrhenius plots).
- Solvent effects: Incorporate PCM (Polarizable Continuum Model) for accuracy. Validate models against existing experimental data, such as regioselectivity in electrophilic substitutions .
What strategies improve reproducibility in this compound catalytic applications?
Category: Advanced Research Question
Methodological Answer:
Reproducibility hinges on:
- Catalyst characterization: Use X-ray crystallography or XPS to confirm oxidation states.
- Reaction monitoring: In-situ techniques like FTIR or GC-MS track intermediate formation.
- Open data practices: Share raw NMR files, chromatograms, and crystallographic data (CIF files) in supplementary materials. For heterogeneous catalysis, report BET surface area and pore size distributions of supports .
How to design a structure-activity relationship (SAR) study for this compound analogs?
Category: Advanced Research Question
Methodological Answer:
Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Systematic substitution: Introduce functional groups (e.g., -NO₂, -OMe) at positions 3, 4, and 7.
- Activity profiling: Test against a panel of targets (e.g., kinases, GPCRs) using dose-response curves (IC₅₀ values).
- Data integration: Use heatmaps or 3D-QSAR models to visualize substituent effects. Publish synthetic yields and purity data for each analog to enable meta-analyses .
What are best practices for reporting this compound’s crystallographic data?
Category: Basic Research Question
Methodological Answer:
Include:
- CIF files: Deposit in the Cambridge Structural Database (CSD).
- Refinement parameters: Report R-factors, residual density, and thermal displacement parameters.
- Validation tools: Use checkCIF/PLATON to flag symmetry errors. For clarity, annotate bond lengths/angles in tables and highlight hydrogen-bonding networks in figures .
How to troubleshoot inconsistent NMR spectra of this compound derivatives?
Category: Advanced Research Question
Methodological Answer:
Inconsistencies may stem from tautomerism or paramagnetic impurities. Mitigate by:
- Variable-temperature NMR: Identify dynamic equilibria (e.g., keto-enol tautomerism).
- Sample preparation: Filter through Celite to remove particulates; use deuterated solvents stored over molecular sieves.
- Comparative analysis: Cross-reference with DEPT-135 and HSQC spectra to resolve signal overlap. Document shimming procedures and probe tuning in methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
